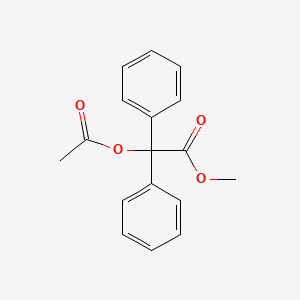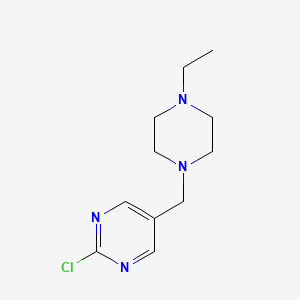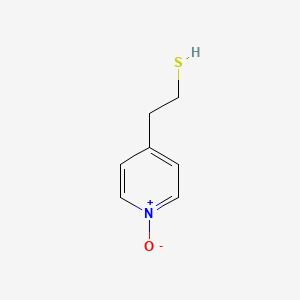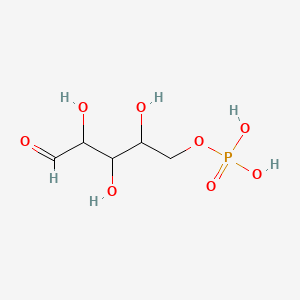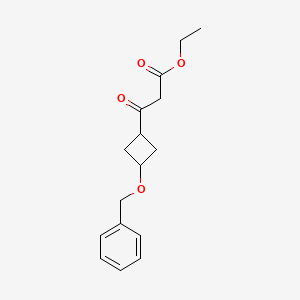![molecular formula C14H18Cl3NO B13988334 2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylpentan-2-yl]acetamide CAS No. 92302-43-7](/img/structure/B13988334.png)
2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylpentan-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dichloro-N-[1-(4-chlorophenyl)-2-methyl-pentan-2-yl]acetamide is a chemical compound with the molecular formula C14H18Cl3NO. It is characterized by its dense structure and high boiling point of 442.2ºC at 760 mmHg . This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2,2-dichloro-N-[1-(4-chlorophenyl)-2-methyl-pentan-2-yl]acetamide involves several steps. One common method includes the reaction of 4-chlorophenylacetonitrile with 2,2-dichloropropionyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at low temperatures to prevent side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
2,2-dichloro-N-[1-(4-chlorophenyl)-2-methyl-pentan-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Aplicaciones Científicas De Investigación
2,2-dichloro-N-[1-(4-chlorophenyl)-2-methyl-pentan-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,2-dichloro-N-[1-(4-chlorophenyl)-2-methyl-pentan-2-yl]acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in disrupting cellular processes .
Comparación Con Compuestos Similares
2,2-dichloro-N-[1-(4-chlorophenyl)-2-methyl-pentan-2-yl]acetamide can be compared with other similar compounds such as:
N-[dichloro(methyl)silylmethyl]-N-(4-chlorophenyl)acetamide: This compound has a similar structure but includes a silyl group, which may alter its chemical properties and reactivity.
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane (DDE): While structurally different, DDE shares some chemical properties and is used in similar research applications.
Propiedades
Número CAS |
92302-43-7 |
|---|---|
Fórmula molecular |
C14H18Cl3NO |
Peso molecular |
322.7 g/mol |
Nombre IUPAC |
2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylpentan-2-yl]acetamide |
InChI |
InChI=1S/C14H18Cl3NO/c1-3-8-14(2,18-13(19)12(16)17)9-10-4-6-11(15)7-5-10/h4-7,12H,3,8-9H2,1-2H3,(H,18,19) |
Clave InChI |
AUUPGLLCZMADSQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(CC1=CC=C(C=C1)Cl)NC(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


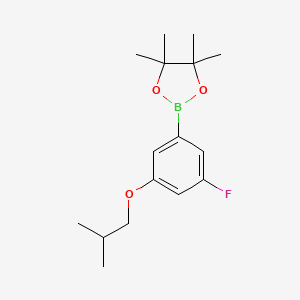
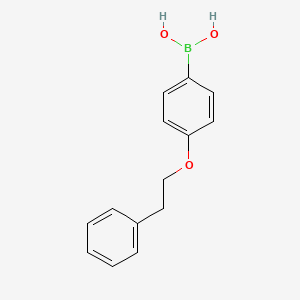
![3-[5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B13988266.png)
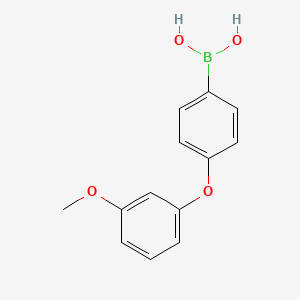
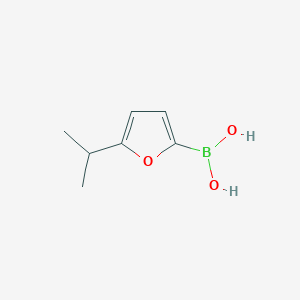
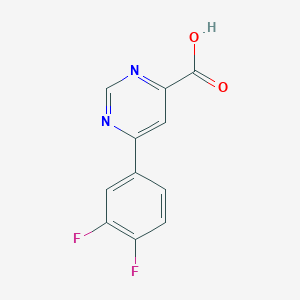
![4-[(Cyclopentyloxy)methyl]benzenemethanamine](/img/structure/B13988304.png)


